molecular formula C7H8O2S B1598721 2-(5-methylthiophen-2-yl)acetic Acid CAS No. 70624-30-5

2-(5-methylthiophen-2-yl)acetic Acid

Cat. No. B1598721
CAS RN: 70624-30-5
M. Wt: 156.2 g/mol
InChI Key: PGLXPQAKVJMSMN-UHFFFAOYSA-N
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Patent
US05486525

Procedure details

To a solution of N-bromosuccinimide (5.94 g, 33 mmol) in hexanes (16 mL) was added 5-methyl-2-carboxymethylthiophene (5.0 g, 32 mmol), prepared as in step 1, followed by 1 drop of perchloric acid. The reaction mixture was stirred for 22 hours at ambinet temperature and then partitioned between ethyl acetate and saturated aqueous HaHSO3 solution. The organic phase was dried over Na2SO4, filtered, and concentrated in vacuo to give 6.17 g of 5-bromomethyl-2-carboxymethylthiophene as a yellow oil.
Quantity
5.94 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[S:14][C:13]([CH2:15][C:16]([OH:18])=[O:17])=[CH:12][CH:11]=1>Cl(O)(=O)(=O)=O>[Br:1][CH2:9][C:10]1[S:14][C:13]([CH2:15][C:16]([OH:18])=[O:17])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.94 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
hexanes
Quantity
16 mL
Type
solvent
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(S1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl(=O)(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 22 hours at ambinet temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated aqueous HaHSO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrCC1=CC=C(S1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.17 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.